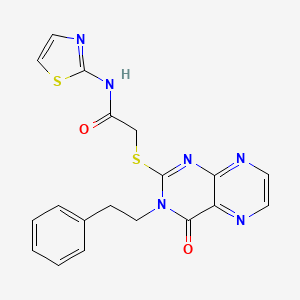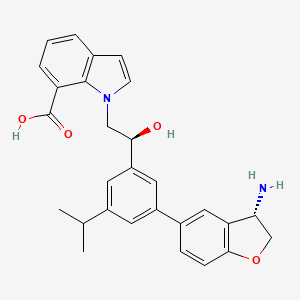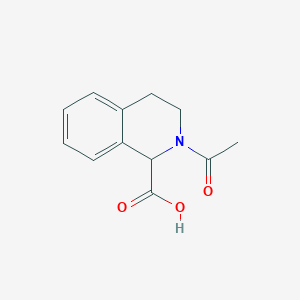
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as AMT, is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and dihydrofolate reductase, which are involved in the replication and synthesis of DNA.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death. 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus. In addition, 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been shown to exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be stored for long periods of time. However, there are also some limitations to the use of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one in laboratory experiments, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. One area of interest is the development of new drugs based on the structure of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the molecular targets of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one and the elucidation of its mechanism of action. Finally, the potential use of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one as a diagnostic tool for the detection of certain diseases, such as cancer, warrants further investigation.
Métodos De Síntesis
The synthesis of 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods, including the reaction of 4-aminobenzonitrile with 5-methyl-1,2,4-triazole-3-carboxylic acid, followed by cyclization and reduction. Another method involves the reaction of 4-aminobenzonitrile with 5-methyl-1,2,4-triazole-3-thiol, followed by oxidation and cyclization.
Aplicaciones Científicas De Investigación
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has also been investigated for its potential use as a diagnostic tool in the detection of certain diseases.
Propiedades
IUPAC Name |
3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZGVCUMWHNERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
CAS RN |
129593-82-4 |
Source


|
| Record name | 3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)







![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)


